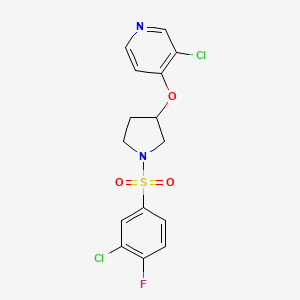

3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

This compound features a pyridine core substituted at the 3-position with a chlorine atom and at the 4-position with a pyrrolidin-3-yl oxy group. The pyrrolidine ring is further sulfonylated at the 1-position with a 3-chloro-4-fluorophenyl moiety.

Properties

IUPAC Name |

3-chloro-4-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2FN2O3S/c16-12-7-11(1-2-14(12)18)24(21,22)20-6-4-10(9-20)23-15-3-5-19-8-13(15)17/h1-3,5,7-8,10H,4,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPNVVOKWWVEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps. One common approach is to start with the pyridine ring and introduce the chloro group via electrophilic substitution. The pyrrolidine moiety can be attached through nucleophilic substitution reactions. The sulfonyl group is often introduced using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations:

- Core Heterocycles: The target compound’s pyridine core contrasts with quinazoline () and hexahydroquinoline () analogs. Pyridine derivatives generally exhibit moderate polarity, while quinazolines are often explored in kinase inhibition due to their planar structure .

- Substituent Effects : The 3-chloro-4-fluorophenyl sulfonyl group in the target compound likely enhances binding specificity compared to simpler chloro-phenyl groups (e.g., ). Sulfonylation is a common strategy to improve metabolic stability .

- Physical Properties: Derivatives with hexahydroquinoline cores () show higher melting points (268–287°C), suggesting greater crystallinity, whereas the target compound’s melting point remains uncharacterized.

Pharmacological and Chemical Reactivity

- Synthetic Accessibility : The target compound’s synthesis would require multi-step functionalization of pyrrolidine and pyridine, similar to methods in and , where piperidine or palladium catalysts are employed for coupling reactions .

- Bioactivity Inference: Analogs in and , such as imidazo[4,5-b]pyridine derivatives, demonstrate that sulfonylated pyrrolidine and chloro-fluorophenyl groups are linked to anticancer activity, particularly in kinase-targeted therapies.

- Reactivity: The sulfonyl group in the target compound may increase electrophilicity at the pyrrolidine nitrogen, influencing interactions with biological targets compared to non-sulfonylated analogs (e.g., ).

Biological Activity

3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a pyrrolidine moiety linked through a sulfonyl group. Its molecular formula is , with a molecular weight of approximately 318.80 g/mol. The presence of the 3-chloro-4-fluorophenyl motif enhances its biological activity by influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies have shown promising results, with IC50 values indicating significant inhibition compared to standard inhibitors like kojic acid .

- Antibacterial Activity : The compound exhibits notable antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness was demonstrated through minimum inhibitory concentration (MIC) assays, where it outperformed traditional antibiotics like vancomycin .

- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, presenting potential as a lead compound for developing new antituberculosis drugs .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

| Activity Type | Target Pathogen/Enzyme | IC50/MIC Value | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | Tyrosinase from Agaricus | 15 µM | |

| Antibacterial | MRSA | 0.125 µg/mL | |

| Antimycobacterial | Mycobacterium tuberculosis | 5 µM |

Case Study 1: Tyrosinase Inhibition

A study aimed at identifying new tyrosinase inhibitors synthesized several derivatives of the compound. The results indicated that modifications to the sulfonyl group significantly enhanced inhibitory activity, with some derivatives achieving IC50 values lower than 10 µM, suggesting strong potential for skin-whitening applications .

Case Study 2: Antibacterial Efficacy

In another study, the antibacterial efficacy of the compound was tested against MRSA and other resistant strains. The results showed that it had an MIC value of 0.125 µg/mL against MRSA, highlighting its potential as a novel therapeutic agent in treating resistant bacterial infections .

Case Study 3: Antimycobacterial Activity

Research into the antitubercular properties revealed that certain derivatives exhibited MIC values as low as 5 µM against Mycobacterium tuberculosis, indicating their potential as effective treatments for tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.